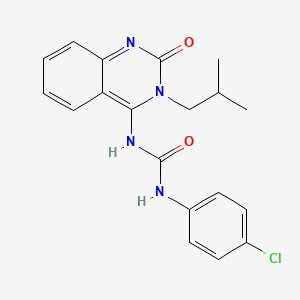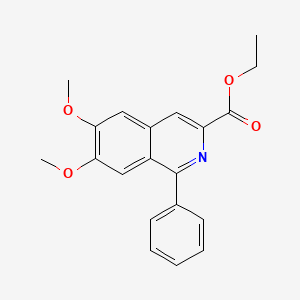
((2S,3R,4R)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,3R,4R)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a fluorine atom, and benzoyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3R,4R)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the tetrahydrofuran ring, introduction of the fluorine atom, and attachment of the benzoyloxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction conditions to accommodate larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
((2S,3R,4R)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The fluorine atom and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2S,3R,4R)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. The presence of the fluorine atom can influence the compound’s interaction with biological molecules, making it a valuable tool for understanding biochemical processes.
Medicine
In medicine, this compound may have potential as a pharmaceutical intermediate. Its unique structure could be leveraged to develop new drugs with improved efficacy and reduced side effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of ((2S,3R,4R)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate involves its interaction with specific molecular targets. The fluorine atom and benzoyloxy groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrahydrofuran derivatives with fluorine substitution and benzoyloxy groups. Examples include:
- ((2S,3R,4R)-3-(benzoyloxy)-4-chloro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate
- ((2S,3R,4R)-3-(benzoyloxy)-4-bromo-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate
Uniqueness
The uniqueness of ((2S,3R,4R)-3-(benzoyloxy)-4-fluoro-4-Methyl-5-oxotetrahydrofuran-2-yl)Methyl benzoate lies in its specific combination of functional groups and stereochemistry. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C20H17FO6 |
|---|---|
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
[(2S,3R,4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H17FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15-,16+,20+/m0/s1 |
Clave InChI |
OUKYMZJNLWKCSO-RZQQEMMASA-N |
SMILES isomérico |
C[C@]1([C@@H]([C@@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
SMILES canónico |
CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate](/img/structure/B14127191.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)







![[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane)](/img/structure/B14127239.png)
![1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127242.png)


